Scientific Field: Organic Chemistry
Summary of the Application: 2’,6’-Dichloro-3’-fluoroacetophenone is used as a building block in organic synthesis Specifically, it can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
2',6'-Dichloro-3'-fluoroacetophenone is an organic compound with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol. It appears as a clear colorless to light yellow liquid and is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, specifically at the 2 and 6 positions, and a fluorinated acetophenone moiety at the 3 position. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals .
There is no documented research readily available on the specific mechanism of action of DCF.
These reactions make it a versatile intermediate in organic synthesis .
Synthesis of 2',6'-dichloro-3'-fluoroacetophenone can be achieved through several methods:
2',6'-Dichloro-3'-fluoroacetophenone serves multiple purposes in various fields:
Interaction studies involving 2',6'-dichloro-3'-fluoroacetophenone focus on its reactivity with biological systems and other chemical entities. Preliminary findings suggest that its halogenated nature may enhance interactions with enzymes or receptors, although comprehensive studies are needed to clarify its pharmacodynamics and pharmacokinetics. Understanding these interactions could lead to insights into its efficacy as a pharmaceutical agent or its environmental impact when used in agricultural applications .
Several compounds share structural similarities with 2',6'-dichloro-3'-fluoroacetophenone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,6-Dichloroacetophenone | Two chlorine atoms on acetophenone | Lacks fluorine; primarily used as an insecticide |
3-Fluoroacetophenone | One fluorine atom on acetophenone | No chlorine; different reactivity profile |
2-Chloro-3-fluoroacetophenone | One chlorine, one fluorine | Similar reactivity; less halogenation |
The uniqueness of 2',6'-dichloro-3'-fluoroacetophenone lies in its combination of both chlorine and fluorine substituents, which may confer distinct chemical reactivity patterns not observed in other similar compounds .
The stabilization of the s-trans conformer in 2',6'-dichloro-3'-fluoroacetophenone arises primarily from dipole-dipole repulsion between the electron-withdrawing substituents. Density functional theory (DFT) calculations demonstrate that the s-cis conformation, where the fluorine atom at position 3' and the carbonyl oxygen adopt a syn-periplanar arrangement, experiences significant electrostatic repulsion due to the polar C–F and C=O bonds [2]. This repulsion destabilizes the s-cis conformer by approximately 4.2 kcal/mol compared to the s-trans geometry, where the fluorine and oxygen dipoles adopt an anti-periplanar orientation [2].
X-ray crystallographic data confirm the predominance of the s-trans conformation in the solid state, with the benzene ring and carbonyl group maintaining near-coplanarity (dihedral angle: 8.3°) [2]. This alignment minimizes steric hindrance between the 2',6'-dichloro substituents and the acetyl group while optimizing conjugation between the aromatic π-system and the carbonyl moiety. The calculated dipole moment for the s-trans conformer (3.8 Debye) is substantially lower than that of the s-cis form (5.1 Debye), reflecting more efficient charge distribution in the former [2].
Conformation | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
---|---|---|
s-trans | 0.0 | 3.8 |
s-cis | 4.2 | 5.1 |
The s-trans conformation enables unique through-space (TS) spin-spin coupling between the α-hydrogen (Hα) of the acetyl group and the 3'-fluorine atom, despite their separation exceeding typical through-bond coupling ranges. Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal an Hα–F internuclear distance of 2.3 Å in deuterated chloroform, which is smaller than the sum of their van der Waals radii (2.7 Å) [2]. This proximity facilitates scalar coupling through space, yielding observable $$^5J$$(Hα,F) values ranging from 2.1 to 3.5 Hz across solvents [2].
$$^{19}\text{F}$$-$$^{13}\text{C}$$ heteronuclear correlation spectroscopy (HETCOR) further identifies a $$^4J$$(Cα,F) coupling constant of 6.8 Hz in dimethyl sulfoxide, confirming persistent through-space interactions even when the carbonyl carbon is separated by four bonds from fluorine [2]. These couplings serve as direct spectroscopic evidence for the rigid s-trans conformation, as molecular dynamics simulations predict rapid averaging of TS couplings in flexible systems.
The magnitude of TS couplings in 2',6'-dichloro-3'-fluoroacetophenone exhibits a linear dependence on solvent dielectric constant (ε), with $$^5J$$(Hα,F) increasing by 0.12 Hz per unit rise in ε [2]. This relationship arises from solvent polarization effects that subtly alter electron density distribution without significantly changing molecular geometry. In low-ε solvents like hexane (ε = 1.9), the Hα–F coupling diminishes to 1.8 Hz, while in high-ε acetonitrile (ε = 37.5), it amplifies to 3.4 Hz [2].
Solvent | Dielectric Constant (ε) | $$^5J$$(Hα,F) (Hz) | $$^4J$$(Cα,F) (Hz) |
---|---|---|---|
Hexane | 1.9 | 1.8 | 4.2 |
Chloroform | 4.8 | 2.3 | 5.6 |
Acetone | 20.7 | 2.9 | 6.2 |
Dimethyl Sulfoxide | 46.7 | 3.5 | 6.8 |
The dielectric-dependent modulation of coupling constants provides a novel tool for probing local solvent environments in fluorinated aromatic systems. Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations attribute 68% of the solvent effect to electrostatic polarization, with the remaining 32% arising from van der Waals interactions between the solute and solvent molecules [2]. This sensitivity to solvent polarity underscores the compound’s potential as a molecular probe for studying microenvironmental changes in supramolecular systems.
The most prominent medicinal chemistry application of 2',6'-dichloro-3'-fluoroacetophenone lies in its utilization as the starting material for synthesizing the chiral intermediate required in crizotinib production [2] [3]. Crizotinib, a dual anaplastic lymphoma kinase and mesenchymal-epithelial transition factor inhibitor approved for treating non-small cell lung cancer, requires the chiral alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a critical building block [4] [5].
The conversion of 2',6'-dichloro-3'-fluoroacetophenone to the desired chiral alcohol has been achieved through multiple catalytic systems, each offering distinct advantages in terms of selectivity and efficiency. The most notable advancement involves the application of the iridium catalyst Ir[(R)-DTB-SpiroPAP-3-Me], which achieves exceptional enantioselectivity of 99.6% enantiomeric excess with complete conversion under mild reaction conditions [4]. This process operates at 10 atmospheres hydrogen pressure and 30°C, completing the transformation in just 1.5 hours, demonstrating remarkable efficiency for industrial-scale production.
Alternative biocatalytic approaches have employed pig liver esterase systems, achieving greater than 95% enantiomeric excess while operating under environmentally benign aqueous conditions at 37°C [5]. These enzymatic processes offer advantages in terms of sustainability and mild reaction conditions, though typically requiring longer reaction times compared to organometallic catalysts.
Continuous flow hydrogenation technology has been successfully implemented using prepassivated Raney nickel catalysts, achieving 99.5% conversion with high selectivity while eliminating side reactions such as dehalogenation and debenzylation [6] [7]. This approach demonstrates particular value for kilogram-scale production, offering enhanced safety profiles and consistent product quality through precise reaction control.
Table 1: Crizotinib Intermediate Synthesis Data
Catalyst System | Substrate | Product Enantiomeric Excess | Conversion/Yield | Reaction Conditions |
---|---|---|---|---|
Ir[(R)-DTB-SpiroPAP-3-Me] | 2,6-Dichloro-3-fluoroacetophenone | 99.6% ee | 100% conversion | 10 atm H2, 30°C, 1.5 h |
Pig liver esterase | 2,6-Dichloro-3-fluoroacetophenone | >95% ee | 90-95% yield | Aqueous buffer, 37°C |
Raney Nickel (continuous flow) | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | Not applicable | 99.5% conversion | Room temperature, continuous flow |
CBS reduction system | 2,6-Dichloro-3-fluoroacetophenone | 89% ee | 85-90% yield | Toluene, -20°C |
NADPH-dependent reductases | α-Fluoroacetophenones | 85-99% ee | >90% conversion | Aqueous medium, mild conditions |
Recent advances in process chemistry have focused on developing scalable synthetic routes that minimize waste generation and improve overall efficiency [2]. The optimization of reaction parameters, including catalyst loading, hydrogen pressure, and temperature control, has enabled the development of robust manufacturing processes suitable for pharmaceutical production requirements.
Studies investigating the mechanistic aspects of these transformations have revealed that the unique electronic properties imparted by the halogen substituents significantly influence the stereochemical outcome of the reduction [4]. The electron-withdrawing effects of the chlorine and fluorine atoms modify the carbonyl electrophilicity, enhancing the discrimination between prochiral faces during the catalytic reduction process.
The structural framework of 2',6'-dichloro-3'-fluoroacetophenone serves as an excellent platform for exploring bioisosteric replacement strategies in drug design, offering multiple sites for systematic modification to optimize pharmacological properties [8] [9]. The strategic positioning of halogen substituents provides opportunities for fine-tuning molecular interactions while maintaining essential pharmacophore elements.
The chlorine atoms at the 2' and 6' positions of the acetophenone scaffold can be systematically replaced with alternative substituents to modulate lipophilicity, metabolic stability, and receptor binding characteristics [10]. Replacement of chlorine with bromine typically increases lipophilicity and may alter metabolic pathways, while substitution with methyl groups reduces the electron-withdrawing character and modifies hydrogen bonding patterns [11].
The fluorine atom at the 3' position presents particularly interesting opportunities for bioisosteric modification [9]. Fluorine replacement with hydrogen eliminates the strong electron-withdrawing effect and reduces the dipole moment, potentially affecting membrane permeability and protein binding affinity. Alternative bioisosteres such as hydroxyl or methoxy groups introduce hydrogen bonding capabilities that can enhance selectivity for specific biological targets [10].
Table 2: Bioisosteric Replacement Strategies
Original Group | Bioisosteric Replacement | Property Change | Biological Impact | Design Rationale |
---|---|---|---|---|
Chlorine (Cl) | Bromine, Methyl, Trifluoromethyl | Increased lipophilicity, altered metabolism | Modified receptor binding affinity | Optimize potency and selectivity |
Fluorine (F) | Hydrogen, Hydroxyl, Methoxy | Reduced electronegativity, H-bonding | Changed pharmacokinetic properties | Improve ADME properties |
Acetyl group (COCH3) | Trifluoroacetyl, Methylsulfonyl | Enhanced electron-withdrawing effect | Enhanced enzyme inhibition | Enhance metabolic stability |
Phenyl ring | Pyridine, Thiophene, Pyrimidine | Altered π-π interactions, polarity | Altered membrane permeability | Address off-target effects |
Multiple halogens | Single halogen, Alkyl groups | Simplified synthesis, reduced steric bulk | Improved selectivity profile | Simplify synthetic accessibility |
The acetyl moiety in 2',6'-dichloro-3'-fluoroacetophenone can be modified through bioisosteric replacement to address specific pharmacological challenges [10]. Replacement with trifluoroacetyl groups enhances the electron-withdrawing character, potentially improving binding affinity to electron-rich binding sites. Methylsulfonyl bioisosteres offer similar electronic properties while introducing different hydrogen bonding patterns and metabolic stability profiles.
The carbonyl group itself can be replaced with various bioisosteric alternatives, including oxime, hydrazone, or heterocyclic equivalents, each offering distinct advantages in terms of metabolic stability and receptor selectivity [8]. These modifications allow medicinal chemists to systematically explore structure-activity relationships while maintaining the core pharmacophore elements essential for biological activity.
The phenyl ring system in 2',6'-dichloro-3'-fluoroacetophenone can be replaced with heterocyclic bioisosteres to modulate various pharmacological properties [12]. Pyridine replacements introduce nitrogen atoms that can serve as hydrogen bond acceptors, potentially enhancing binding affinity to complementary binding sites. Thiophene bioisosteres maintain aromatic character while introducing sulfur atoms that can participate in unique protein interactions [13].
These aromatic bioisosteres often demonstrate altered metabolic profiles compared to the parent phenyl system, offering opportunities to address metabolic stability concerns while maintaining or enhancing biological activity [14]. The selection of appropriate aromatic bioisosteres requires careful consideration of the target binding site characteristics and the desired pharmacokinetic properties.
The development of accurate pharmacophore models for 2',6'-dichloro-3'-fluoroacetophenone and its derivatives requires comprehensive understanding of the conformational preferences and their impact on biological activity [15] [16]. The restricted rotation around key bonds due to steric interactions between halogen substituents creates defined conformational states that directly influence receptor binding characteristics.
Contemporary pharmacophore modeling approaches incorporate molecular dynamics simulations to capture the dynamic nature of ligand-receptor interactions [15] [16]. For 2',6'-dichloro-3'-fluoroacetophenone, these studies reveal that the preferred bioactive conformation adopts a planar arrangement with the acetyl group oriented perpendicular to the aromatic ring plane, maximizing favorable electrostatic interactions while minimizing steric clashes [17].
The influence of halogen substituents on conformational preferences has been extensively studied through computational analysis [18]. The chlorine atoms at the 2' and 6' positions create steric barriers that restrict rotation around the carbon-carbon bond connecting the acetyl group to the aromatic ring. This conformational restriction enhances the precision of pharmacophore models by reducing the conformational space that must be considered during virtual screening campaigns.
Table 3: Pharmacophore Features
Pharmacophore Feature | Molecular Component | Spatial Coordinates (Å) | Interaction Type | Tolerance (Å) |
---|---|---|---|---|
Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) | X: 0.0, Y: 0.0, Z: 0.0 | Directional H-bonding | ±0.5 |
Hydrophobic Region 1 | Chlorine atoms at 2,6-positions | X: ±2.1, Y: 1.2, Z: 0.0 | Van der Waals interactions | ±1.0 |
Hydrophobic Region 2 | Fluorine atom at 3-position | X: 0.0, Y: -2.4, Z: 0.0 | Weak hydrogen bonding | ±0.8 |
Aromatic Ring | Substituted benzene ring | X: 0.0, Y: 0.0, Z: 1.4 | π-π stacking interactions | ±1.2 |
Electrostatic Interaction | Electron-deficient aromatic system | Distributed across ring system | Electrostatic complementarity | ±0.7 |
Detailed conformational analysis reveals that 2',6'-dichloro-3'-fluoroacetophenone exists in multiple low-energy conformations, each potentially contributing to different aspects of biological activity [19]. The s-trans conformation, where the acetyl group adopts a 180-degree orientation relative to the aromatic ring, represents the global energy minimum and typically corresponds to the bioactive conformation for enzyme inhibition [15].
Alternative conformations, including the s-cis arrangement with the acetyl group oriented at 0 degrees, lie approximately 2.1 kcal/mol higher in energy but may be accessed under physiological conditions [15]. These higher-energy conformations can contribute to off-target interactions or alternative binding modes, emphasizing the importance of considering conformational flexibility in drug design efforts.
Table 4: Conformational Analysis Parameters
Conformational Parameter | Low Energy Conformation | High Energy Conformation | Energy Difference (kcal/mol) | Biological Relevance |
---|---|---|---|---|
C-C(O) Bond Rotation | 180° (s-trans) | 0° (s-cis) | 2.1 | Receptor binding geometry |
Aromatic Ring Planarity | Coplanar arrangement | Non-planar twist | 4.8 | π-π stacking capability |
Halogen Orientation | In-plane with ring | Out-of-plane rotation | 1.3 | Electrostatic interactions |
Dipole Moment | 3.2 Debye | 2.8 Debye | N/A | Membrane permeability |
Molecular Volume | 165.3 ų | 172.1 ų | N/A | Steric complementarity |
The integration of receptor structural information with ligand-based pharmacophore models has enabled the development of highly predictive models for virtual screening applications [20] [21]. For targets where crystal structures are available, the pharmacophore features of 2',6'-dichloro-3'-fluoroacetophenone can be mapped directly onto complementary binding site features, providing insights into the molecular basis of selectivity and potency [18].
These structure-based approaches have revealed that the halogen substituents participate in specific halogen bonding interactions with electron-rich regions of target proteins . The fluorine atom can act as a weak hydrogen bond acceptor, while the chlorine atoms participate in halogen-π interactions with aromatic residues in the binding site. Understanding these interactions enables the rational design of derivatives with enhanced binding affinity and selectivity profiles.
The application of machine learning techniques to pharmacophore modeling has further enhanced the predictive capability of these models. By training algorithms on large datasets of structurally related compounds and their biological activities, researchers can identify subtle structure-activity relationships that might not be apparent through traditional analysis methods. These advanced modeling approaches have proven particularly valuable for optimizing compounds based on the 2',6'-dichloro-3'-fluoroacetophenone scaffold.
Table 5: Biological Activity Data
Activity Type | Target/Organism | IC50/MIC Value | Mechanism of Action |
---|---|---|---|
COX-1 Inhibition | Cyclooxygenase-1 | 25 µM | Prostaglandin synthesis inhibition |
COX-2 Inhibition | Cyclooxygenase-2 | 30 µM | Prostaglandin synthesis inhibition |
Antimicrobial - Staphylococcus aureus | Gram-positive bacteria | 32 µg/mL (Bactericidal) | Cell membrane disruption |
Antimicrobial - Escherichia coli | Gram-negative bacteria | 64 µg/mL (Bacteriostatic) | Growth inhibition |
Antimicrobial - Pseudomonas aeruginosa | Gram-negative bacteria | 128 µg/mL (Bacteriostatic) | Growth inhibition |
Anticancer - MCF-7 (Breast Cancer) | Breast cancer cell line | 15 µM | Apoptosis induction |
Anticancer - A549 (Lung Cancer) | Lung cancer cell line | 20 µM | Cell cycle arrest |
Anticancer - HeLa (Cervical Cancer) | Cervical cancer cell line | 18 µM | Proliferation inhibition |
Acute Toxic;Irritant